molecular formula C8H18F2N2O5S2 B1436371 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide CAS No. 1235234-47-5

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide

Cat. No. B1436371
M. Wt: 324.4 g/mol
InChI Key: HBTKRUXLKWRXSK-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” is a type of ionic liquid that has been studied for its potential applications in lithium-ion batteries . It belongs to a novel multifunctional category of bis (trifluorosulfonyl) imide which improves the electrochemical activity of the lithium-ion battery . Due to their diversity in application, these ions have the capability of enhancing the properties of lithium-ion battery .


Chemical Reactions Analysis

“1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” has been studied for its use in lithium-ion batteries . The chemical reactions involved in this context are complex and involve the interplay of various factors. For instance, the addition of organic electrolytes such as ethylene carbonate, dimethyl carbonate, or diethyl carbonate to these ionic liquids can significantly improve the conductivity as well as the operative voltage of the cell .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” are influenced by factors such as the concentration of lithium salt. For instance, the interlayer distance and relative volume expansion ratio of the compound increase as the concentration of the lithium salt increases . Furthermore, these ions are solid-state materials that can acquire the shape of the container, with high density, viscosity, charge–discharge capacity, and conductivity .

Scientific Research Applications

Application in Lithium Sulfur Batteries

A study by Yang et al. (2017) explored the use of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-based electrolyte in Li/S cells. This research demonstrated that the electrolyte leads to stable cycling and decent capacity performance in lithium sulfur batteries, highlighting its potential in advanced battery technologies (Yang et al., 2017).

Electrochemical Properties for Lithium-Ion Batteries

Elia et al. (2016) characterized advanced ionic liquid-based electrolytes for high performance lithium-ion batteries. The study included N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide among other ionic liquids, revealing suitable characteristics for application in batteries (Elia et al., 2016).

Physicochemical Properties

Ibrahim et al. (2016) investigated the physicochemical properties of ionic liquids including 1-(2-methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. The study focused on temperature-dependent properties such as density, viscosity, conductivity, and surface tension, crucial for process design and development of new predictive methods (Ibrahim et al., 2016).

Electrochemical and Physico-Chemical Analysis

Reiter et al. (2013) synthesized and analyzed N-methyl-N-methoxyethylpyrrolidinium ionic liquids with perfluorinated anions, including bis(fluorosulfonyl)imide. The study provided insights into their thermal behavior, viscosity, conductivity, and electrochemical stability, essential for various industrial applications (Reiter et al., 2013).

Gas Chromatography Characterization

Rabhi et al. (2019) characterized bis(fluorosulfonyl)imide based ionic liquids, including 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide, through gas chromatography. This research is vital for understanding the interaction of these ionic liquids with organic solutes and their application in separation processes (Rabhi et al., 2019).

properties

IUPAC Name

bis(fluorosulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO.F2NO4S2/c1-9(7-8-10-2)5-3-4-6-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKRUXLKWRXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide

CAS RN

1235234-47-5
Record name 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Barycki, A Sosnowska, T Puzyn - Green Chemistry, 2018 - pubs.rsc.org
We present the AquaBoxIL tool for comparing ionic liquids (ILs) in terms of their theoretical Environmental Distribution Profile (EDP). We define the EDP as the most probable scenario of …
Number of citations: 8 pubs.rsc.org

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